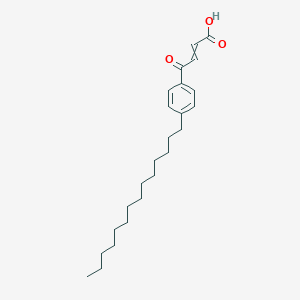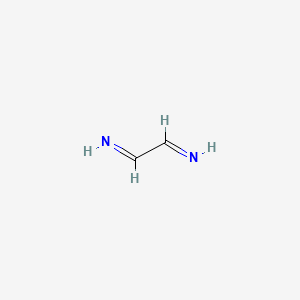
Ethane-1,2-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane-1,2-diimine, also known as glyoxal-bis(amine), is an organic compound containing two imine groups. It is a derivative of ethane where two hydrogen atoms are replaced by imine groups. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethane-1,2-diimine is typically synthesized through condensation reactions. One common method involves treating a dialdehyde, such as glyoxal, with an amine. The reaction proceeds with the elimination of water to form the diimine compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-pressure hydrogenation reactors. For instance, iminodiacetonitrile can be dissolved in an organic solvent and subjected to hydrogenation in the presence of a catalyst at elevated temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions: Ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction of this compound typically yields ethane-1,2-diamine.
Substitution: It can participate in substitution reactions where one or both imine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Ethane-1,2-diamine.
Substitution: Substituted imine derivatives.
Aplicaciones Científicas De Investigación
Ethane-1,2-diimine has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethane-1,2-diimine involves its ability to form stable complexes with metal ions. This property makes it a valuable ligand in coordination chemistry. The imine groups can coordinate with metal centers, leading to the formation of various metal complexes. These complexes can exhibit unique reactivity and properties, making them useful in catalysis and other applications .
Comparación Con Compuestos Similares
Ethane-1,2-diamine: A related compound where the imine groups are replaced by amine groups.
1,2-Diaminopropane: A chiral analog of ethane-1,2-diimine.
Diethylenetriamine: A compound with a similar structure but containing an additional amine group.
Uniqueness: this compound is unique due to its imine functionality, which imparts different reactivity compared to its amine analogs. The presence of imine groups allows for unique coordination chemistry and reactivity patterns that are not observed in compounds with only amine groups .
Propiedades
Número CAS |
116429-84-6 |
|---|---|
Fórmula molecular |
C2H4N2 |
Peso molecular |
56.07 g/mol |
Nombre IUPAC |
ethane-1,2-diimine |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1-4H |
Clave InChI |
KYMVBVBRCRFHIE-UHFFFAOYSA-N |
SMILES canónico |
C(=N)C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


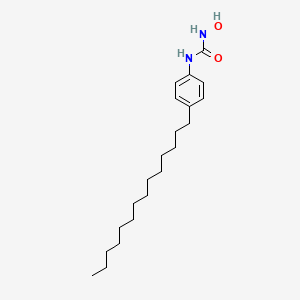
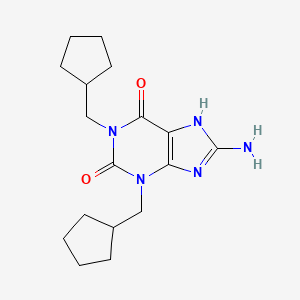
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
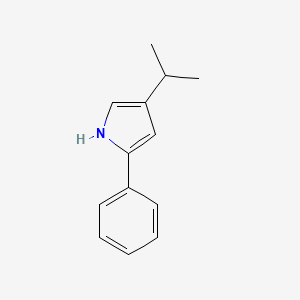


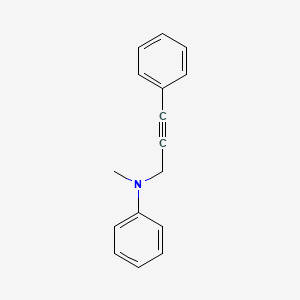

![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
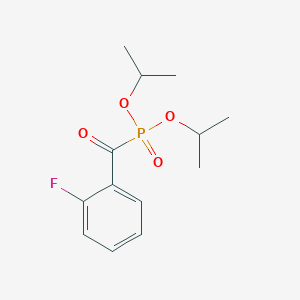
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
